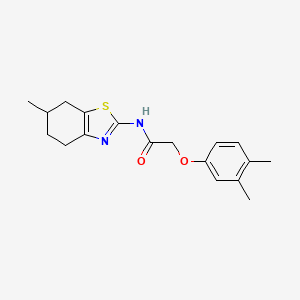
2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 3,4-dimethylphenyl halide.
Nucleophilic Substitution: The 3,4-dimethylphenyl halide undergoes nucleophilic substitution with sodium acetate to form 3,4-dimethylphenoxyacetic acid.
Amide Formation: The 3,4-dimethylphenoxyacetic acid is then reacted with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of a coupling agent (e.g., EDCI or DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar amides and phenoxy derivatives.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, researchers explore this compound for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, prompting studies on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The phenoxy and benzothiazole moieties could play crucial roles in binding to molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.
2-(3,4-dimethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Lacks the tetrahydro component on the benzothiazole ring.
2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of the phenoxy and benzothiazole moieties, along with the specific substitution pattern, gives 2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22N2O2S/c1-11-4-7-15-16(8-11)23-18(19-15)20-17(21)10-22-14-6-5-12(2)13(3)9-14/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,20,21) |
InChI Key |
BOBHOBORWBKFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzylsulfonyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11347717.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11347724.png)
![4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11347729.png)
![1-ethyl-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11347738.png)
![5-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11347742.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11347748.png)
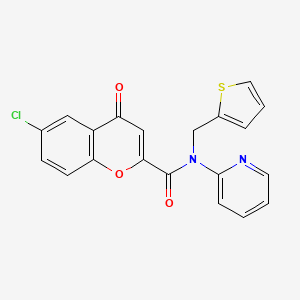
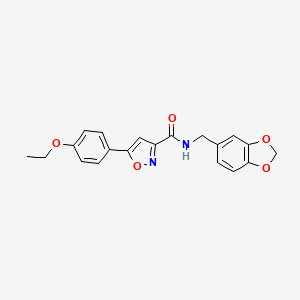
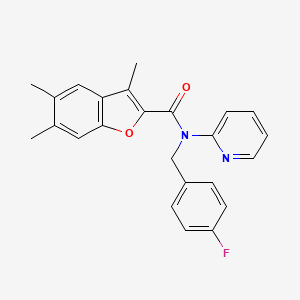
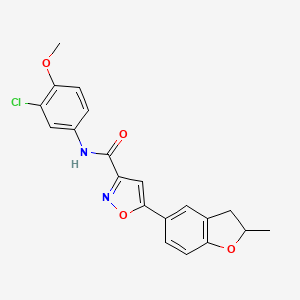
![2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11347787.png)
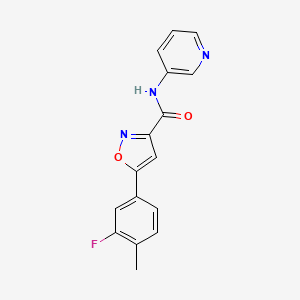
![2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347792.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B11347797.png)
